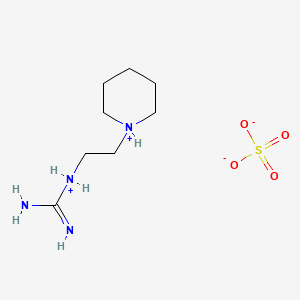

Piperidino ethyl guanidine sulphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

101517-10-6 |

|---|---|

Molecular Formula |

C8H20N4O4S |

Molecular Weight |

268.34 g/mol |

IUPAC Name |

carbamimidoyl(2-piperidin-1-ium-1-ylethyl)azanium;sulfate |

InChI |

InChI=1S/C8H18N4.H2O4S/c9-8(10)11-4-7-12-5-2-1-3-6-12;1-5(2,3)4/h1-7H2,(H4,9,10,11);(H2,1,2,3,4) |

InChI Key |

LYNDKEYSEBKFIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Piperidino Ethyl Guanidine Sulphate and Its Analogues

Classical and Contemporary Synthesis Routes of the Guanidine (B92328) Moiety

The guanidine group is a critical pharmacophore in many biologically active molecules. Its synthesis can be approached through various pathways, including traditional alkylation and guanidinylation reactions, as well as modern multicomponent strategies.

Alkylation and Guanidinylation Reaction Pathways

A primary and well-established method for synthesizing guanidines is through the guanidinylation of amines. This process typically involves the reaction of an amine with a guanylating agent. A common precursor, 2-(2-piperidin-1-ylethyl)guanidine, can be synthesized via the reaction of the corresponding amine with a suitable guanylating agent. uni.lu One specific example involves the reaction of rac.-trans-2,6-dimethylpiperidino)ethylamine with 2-methyl-2-thiopseudourea sulfate (B86663). google.com The reaction mixture is refluxed, and upon cooling and dilution with acetone, the crude product crystallizes. google.com

The choice of the guanylating agent is crucial and can influence reaction conditions and yields. Common guanylating agents include cyanamide (B42294) and its derivatives, S-alkylisothioureas, and O-methylisourea. For instance, an efficient guanylation of various amines with cyanamide can be achieved in the presence of scandium(III) triflate as a catalyst under mild, aqueous conditions. organic-chemistry.org This method is particularly useful for substrates that are only soluble in water. organic-chemistry.org Another approach utilizes a modified Ullmann reaction with p-methoxybenzyl (PMB) guanidine as the guanidinylation agent to produce aryl and heteroaryl guanidines in good yields. organic-chemistry.org

The reaction conditions for guanidinylation can vary significantly. Some methods require harsh conditions, while others proceed at room temperature. For example, a photocatalytic method using Ru(bpy)3Cl2 enables the conversion of thioureas to guanidines in a water and ethanol (B145695) mixture at room temperature under visible light. organic-chemistry.org This highlights a move towards more environmentally benign synthetic routes.

Multicomponent Reaction Approaches Utilizing Guanidinium (B1211019) Salts

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules, including guanidine derivatives, in a single step from three or more starting materials. nih.gov Guanidine and its salts can act as either reagents or catalysts in these reactions. tubitak.gov.trtubitak.gov.tr

One notable MCR is the one-pot synthesis of 2-amino-4,6-diarylpyrimidines from aromatic aldehydes, acetophenones, and guanidinium carbonate in the presence of sodium hydroxide (B78521) under solvent-free conditions. tubitak.gov.trresearchgate.net Guanidinium salts are also effective catalysts in some MCRs, promoting environmentally friendly synthesis. tubitak.gov.tr For instance, guanidinium chloride has been used in the one-pot cyclocondensation of arylaldehydes and ethyl benzoylacetate to form ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. tubitak.gov.trresearchgate.net

The use of isonitriles in MCRs, known as isocyanide-based multicomponent reactions (IMCRs), is another significant approach for synthesizing a wide variety of compounds, including those with guanidine functionalities. nih.gov These reactions are highly valued for their ability to generate molecular complexity in a single, efficient step. nih.gov

Table 1: Comparison of Guanidine Synthesis Methodologies

| Methodology | Key Features | Starting Materials | Catalyst/Reagent | Reaction Conditions | Advantages | Reference(s) |

| Alkylation/Guanidinylation | Direct formation of C-N bond | Amines, Guanylating agents (e.g., cyanamide, S-alkylisothioureas) | Scandium(III) triflate, Ru(bpy)3Cl2 | Varies (mild aqueous to reflux) | Versatile, well-established | google.comorganic-chemistry.orgorganic-chemistry.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials | Aldehydes, Ketones, Guanidinium salts | Guanidine/Guanidinium salts (as reagent or catalyst) | Often solvent-free or under mild conditions | High atom economy, step efficiency | nih.govtubitak.gov.trtubitak.gov.trresearchgate.net |

Synthesis of the Piperidine (B6355638) Ring and its Functionalization

The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents. kcl.ac.uknih.gov Its synthesis and subsequent functionalization are key steps in the preparation of piperidino ethyl guanidine sulphate.

Strategies for Piperidinone Precursors in Chemical Synthesis

Piperidones, particularly 4-piperidones, are versatile intermediates for the synthesis of substituted piperidines. researchgate.netresearchgate.net Several classical and modern methods exist for their synthesis. The Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that condenses an aldehyde, a β-keto-acid derivative, and ammonia (B1221849) or a primary amine to form a 4-piperidone (B1582916). wikipedia.org This reaction is closely related to the Robinson–Schöpf tropinone (B130398) synthesis. wikipedia.org

Another common strategy involves the Dieckmann condensation of aminodicarboxylate esters, followed by hydrolysis and decarboxylation. researchgate.net This multi-step procedure requires careful control of reaction conditions to avoid side reactions like the retro-Dieckmann reaction. researchgate.net More modern approaches utilize catalytic methods. For example, aza-Michael reactions can be employed to synthesize 4-piperidones from divinyl ketones and primary amines. kcl.ac.uknih.gov The use of chiral amines in this reaction can lead to the formation of diastereomeric piperidones, allowing for stereochemical control. kcl.ac.uk

The reduction of dihydropyridones is another route to 4-piperidones. While catalytic hydrogenation often leads to over-reduction, the use of zinc and acetic acid provides a mild and inexpensive method for this transformation. organic-chemistry.org

N-Alkylation and Derivatization of Piperidine Systems

Once the piperidine or piperidinone ring is formed, N-alkylation is a common step to introduce the ethyl guanidine side chain. This typically involves the reaction of the piperidine nitrogen with an appropriate alkylating agent. researchgate.net A general procedure involves stirring the piperidine with an alkyl halide in a polar aprotic solvent like acetonitrile (B52724) or DMF, often in the presence of a base such as potassium carbonate to neutralize the acid formed during the reaction. researchgate.netdesigner-drug.com The choice of base and solvent can significantly impact the reaction rate and the potential for side reactions like dialkylation. researchgate.net

For the synthesis of piperidino ethyl guanidine, the piperidine nitrogen would be alkylated with a 2-carbon electrophile containing a precursor to the guanidine group, or a group that can be subsequently converted to a primary amine for guanidinylation. Reductive amination is another powerful method for N-alkylation, where a piperidone is reacted with an amine in the presence of a reducing agent. google.com

Further derivatization of the piperidine ring can be achieved through various reactions. For example, 4-piperidones can undergo nucleophilic addition to the carbonyl group or substitution reactions at the α-carbon. researchgate.net These modifications allow for the synthesis of a wide range of analogues with diverse substitution patterns. kcl.ac.uk

Table 2: Key Reactions in Piperidine Synthesis and Functionalization

| Reaction | Description | Precursors | Reagents/Catalysts | Product | Reference(s) |

| Petrenko-Kritschenko Synthesis | Multicomponent condensation to form a 4-piperidone ring. | Aldehyde, β-keto-acid derivative, Ammonia/Primary amine | - | 4-Piperidone | wikipedia.org |

| Dieckmann Condensation | Intramolecular cyclization of an aminodicarboxylate ester. | Aminodicarboxylate ester | Base | Cyclic β-keto ester | researchgate.net |

| Aza-Michael Reaction | Conjugate addition of an amine to an α,β-unsaturated carbonyl compound. | Divinyl ketone, Primary amine | - | 4-Piperidone | kcl.ac.uknih.gov |

| N-Alkylation | Introduction of an alkyl group onto the piperidine nitrogen. | Piperidine, Alkyl halide | Base (e.g., K2CO3) | N-Alkylpiperidine | researchgate.netdesigner-drug.com |

Salt Formation and Advanced Purity Enhancement Techniques

The final step in the synthesis of this compound is the formation of the sulphate salt and subsequent purification to meet pharmaceutical standards. Guanidine itself is a strong organic base and readily forms salts with various acids. nih.gov

The preparation of guanidine sulfate can be achieved by reacting urea (B33335) with sulfamic acid or its salts at elevated temperatures (190-300 °C). google.com Alternatively, for a pre-formed guanidine base, salt formation is typically a straightforward acid-base reaction. The guanidine compound is dissolved in a suitable solvent, and a stoichiometric amount of sulfuric acid is added. The resulting guanidine sulphate salt often precipitates from the solution and can be collected by filtration.

Purification of the final product is critical. Recrystallization is a common technique used to enhance the purity of crystalline solids. The choice of solvent for recrystallization is crucial and is determined by the solubility profile of the guanidine sulphate. The goal is to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

For removing impurities, particularly from reaction intermediates or the final product, various chromatographic techniques can be employed. However, for the removal of guanidine compounds from aqueous media, methods such as adsorption onto carbonaceous or clay adsorbents, and nanofiltration have been explored. google.com In some cases, where the product is an inclusion body in a biological expression system, purification can be achieved using denaturing agents like guanidine hydrochloride, followed by refolding. researchgate.net

For analytical purposes to ensure purity, techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) can be used. oup.com Derivatization of the piperidine moiety, for example with 4-toluene sulfonyl chloride, can facilitate its detection and quantification. oup.com

Targeted Synthesis of Functionalized Analogues of this compound

The targeted synthesis of analogues related to this compound involves intricate strategies to selectively modify its constituent parts. These approaches are designed to construct a library of related compounds, enabling the systematic study of structure-activity relationships.

The creation of hybrid structures involves incorporating the guanidine moiety into larger, more complex molecular frameworks, such as polymers or multi-functional small molecules. These advanced syntheses leverage the reactivity of the guanidine group or its precursors to build novel materials and compounds.

A significant approach involves the reaction of a bifunctional amine with a polymer containing a carbodiimide (B86325) (CDI) monomer. wwu.edu This method was used to create guanidine-based Covalent Adaptable Networks (CANs). In a representative synthesis, a CDI-containing polymer was reacted with piperazine, a bifunctional amine, under ambient conditions to form a cross-linked polymer network where the guanidine group acts as the linkage. wwu.edu This strategy demonstrates how the core guanidine functionality can be integrated into polymeric materials.

Another versatile method for creating hybrid structures is the palladium-catalyzed cascade reaction of azides with isonitriles and amines, which yields N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.org This highlights a powerful transition-metal-catalyzed approach to complex guanidines. Furthermore, multicomponent reactions offer an efficient pathway. For instance, a one-pot carbonylation/amination sequence using palladium catalysis allows for the synthesis of N-acylguanidines from aryl halides, cyanamide, and various amines. organic-chemistry.org

Table 1: Selected Methods for Guanidine-Based Hybrid Synthesis

| Method | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Polymer Functionalization | CDI-containing polymer, Piperazine | - | Guanidine-based Covalent Adaptable Network (CAN) | wwu.edu |

| Cascade Reaction | Azides, Isonitriles, Amines | Palladium Catalyst | N-functionalized Guanidines | organic-chemistry.org |

| Multicomponent Carbonylation/Amination | Aryl iodides/bromides, Cyanamide, Amines | Pd(0) Catalyst | N-Acylguanidines | organic-chemistry.org |

| Three-Component Synthesis | Cyanamides, Arylboronic acids, Amines | CuCl₂·2H₂O, Bipyridine | Trisubstituted N-aryl Guanidines | organic-chemistry.org |

Modifying the piperidine ring of the parent structure is a key strategy for generating analogues. This can involve introducing substituents onto the ring or altering the ring itself. A variety of synthetic methods have been developed for creating highly substituted piperidine derivatives that could be incorporated into a guanidine structure. ajchem-a.com

One common approach is the guanylation of pre-existing piperidine-containing amines. The use of polymer-bound bis(tert-butoxycarbonyl)thiopseudourea as a guanylating agent has been shown to be highly effective, achieving a 100% yield for the guanylation of piperidine itself. sigmaaldrich.com This method is clean, as the excess reagent is simply filtered off. Another powerful reagent, N,N′-Di-Cbz-N″-triflyl-guanidine, is noted for its ability to guanidinylate even unreactive amines, showcasing its utility for complex syntheses. google.com

The synthesis of the piperidine precursors themselves can be achieved through various modern organic reactions. nih.govnih.gov For example, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes via an intramolecular radical cyclization initiated by triethylborane. nih.gov Another strategy involves the zinc(II)-mediated nucleophilic addition of piperidine derivatives to nitriles to form amidines, which are structurally related to guanidines. rsc.org

Table 2: Synthesis of Piperidine-Modified Guanidine Precursors

| Method | Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Guanylation | Piperidine | Polymer-bound bis(tert-butoxycarbonyl)thiopseudourea, THF | N,N'-bis(Boc)-N''-(piperidin-1-yl)guanidine | sigmaaldrich.com |

| Guanylation | Divalent amines (e.g., Piperazine) | N,N′-Di-Cbz-N″-triflyl-guanidine | Protected Guanidines | google.com |

| Microwave-Assisted Synthesis | Piperidine derivatives | Arylboronic acids, Pd(PPh₃)₄, μW, 100 °C | Aryl-substituted Piperidines | nih.gov |

| Radical Cyclization | 1,6-enynes | Triethylborane | Polysubstituted Alkylidene Piperidines | nih.gov |

The introduction of chirality into guanidine-containing molecules has become a major field of research, as chiral guanidines have emerged as powerful organocatalysts for asymmetric synthesis. rsc.orgresearchgate.net These catalysts derive their efficacy from their strong basicity and hydrogen-bond donating ability. rsc.orgresearchgate.net The synthesis of chiral guanidines can be achieved by introducing chirality on any of the three guanidinyl nitrogens. nih.gov

Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been developed to achieve high efficiency and stereoselectivity in numerous organic transformations. rsc.orgresearchgate.net A common strategy involves the synthesis of bifunctional catalysts that combine a chiral scaffold with the guanidine group. For example, chiral bifunctional N-heterocyclic carbene (NHC)/guanidine ligand precursors have been synthesized from commercially available chiral amino alcohols. chemrxiv.org In one such synthesis, a chiral amino alcohol was used as a linker between an imidazolium (B1220033) salt (the NHC precursor) and the guanidine moiety, with the final guanidination step achieved using N,N'-diisopropylcarbodiimide (DIC). chemrxiv.org

The combination of chiral guanidines with metal species has further expanded their utility, enabling challenging transformations that are not possible with conventional catalysts. rsc.orgresearchgate.net These chiral guanidinium salts are effective in H-bond donor catalysis and phase-transfer catalysis. rsc.orgresearchgate.net

Table 3: Examples of Chiral Guanidine Synthesis

| Catalyst/Precursor Type | Chiral Source | Key Reagents | Synthetic Outcome | Reference |

|---|---|---|---|---|

| Chiral NHC/Guanidine Ligand Precursor | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | N,N'-diisopropylcarbodiimide (DIC), Zn(OTf)₂ | Chiral bifunctional catalyst precursor for asymmetric hydrogenation | chemrxiv.org |

| Chiral NHC/Guanidine Ligand Precursor | (L)-tert-leucinol | Mesityl amine, Glyoxal (B1671930), Formaldehyde, NaH, CS₂ | Chiral bifunctional catalyst precursor | chemrxiv.org |

| General Chiral Guanidines | Introduction of chirality on guanidinyl nitrogens | Various original methods | Effective catalysts and stoichiometric reagents for asymmetric synthesis | nih.gov |

Spectroscopic and Advanced Structural Elucidation of Piperidino Ethyl Guanidine Sulphate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecular framework, connectivity, and the chemical environment of atoms.

Proton NMR (¹H-NMR) spectroscopy offers critical information on the number, environment, and spatial arrangement of protons within a molecule. For piperidino ethyl guanidine (B92328) sulphate, the ¹H-NMR spectrum is anticipated to display distinct signals corresponding to the protons of the piperidine (B6355638) ring, the ethyl bridge, and the guanidinium (B1211019) group.

The protons on the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. The protons on the carbon atoms adjacent to the nitrogen (C2' and C6') are expected to be deshielded compared to the other ring protons (C3', C4', C5') due to the electron-withdrawing effect of the nitrogen atom. The ethyl group will present as two distinct sets of signals: a triplet for the methylene (B1212753) group adjacent to the piperidine nitrogen and another triplet for the methylene group attached to the guanidinium moiety, with coupling between them. The protons of the guanidinium group's NH and NH₂ groups are expected to appear as broad signals due to quadrupole broadening and chemical exchange.

Illustrative ¹H-NMR Data for Piperidino Ethyl Guanidine Moiety

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2', H6' | ~2.5 - 2.8 | Multiplet |

| Piperidine H3', H5' | ~1.5 - 1.7 | Multiplet |

| Piperidine H4' | ~1.4 - 1.6 | Multiplet |

| Ethyl -CH₂-N(Pip) | ~2.8 - 3.0 | Triplet |

| Ethyl -CH₂-N(Guan) | ~3.2 - 3.4 | Triplet |

Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. In the proton-decoupled spectrum of piperidino ethyl guanidine sulphate, each unique carbon atom will produce a single peak, allowing for the confirmation of the carbon framework.

The guanidinium carbon is characteristically found at a downfield chemical shift, typically in the range of 155-160 ppm. The carbons of the piperidine ring will show distinct signals, with the carbons adjacent to the nitrogen (C2' and C6') appearing at a lower field than the other ring carbons. The two methylene carbons of the ethyl linker will also be distinguishable.

Illustrative ¹³C-NMR Data for Piperidino Ethyl Guanidine Moiety

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Guanidinium C=N | ~157 |

| Ethyl -CH₂-N(Guan) | ~42 |

| Ethyl -CH₂-N(Pip) | ~58 |

| Piperidine C2', C6' | ~54 |

| Piperidine C3', C5' | ~26 |

Note: This data is illustrative and based on typical chemical shifts for similar functional groups.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, within the ethyl group and throughout the piperidine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, which is crucial for connecting the piperidinoethyl fragment to the guanidinium group.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable technique due to the ionic nature of the compound.

The positive ion ESI mass spectrum would be expected to show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the organic cation. Predicted high-resolution mass spectrometry would provide the exact mass, allowing for the confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ethyl linker and the loss of the piperidine ring or parts of the guanidinium group.

Predicted Mass Spectrometry Data for Piperidino Ethyl Guanidine Cation

| Adduct / Fragment | Predicted m/z |

|---|---|

| [M+H]⁺ | 171.1604 |

Source: Predicted data from public chemical databases. uni.lu

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-N, C-H, and S=O functional groups.

The guanidinium group would be identified by the N-H stretching vibrations, typically appearing as a broad band in the region of 3100-3400 cm⁻¹, and the C=N stretching vibration around 1650-1680 cm⁻¹. The piperidine and ethyl moieties would show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1440-1470 cm⁻¹. The presence of the sulphate counter-ion would be confirmed by strong S=O stretching absorptions, typically observed in the 1100-1200 cm⁻¹ region.

Illustrative IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Guanidinium N-H | 3100 - 3400 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| Guanidinium C=N | 1650 - 1680 | Stretching |

| C-H (Aliphatic) | 1440 - 1470 | Bending |

Note: This data is illustrative and based on typical IR frequencies for these functional groups.

X-ray Diffraction Studies for Solid-State Structure Determination

Furthermore, the crystal structure would reveal the intricate network of intermolecular interactions, such as hydrogen bonding between the guanidinium N-H groups and the sulphate oxygen atoms. It is well-documented that guanidinium salts have a high propensity to form extensive hydrogen-bonding networks, often resulting in non-centrosymmetric crystal structures. The analysis of these interactions is crucial for understanding the solid-state properties of the compound. Although specific crystallographic data for this compound is not publicly available, studies on similar guanidinium sulphate structures suggest a high likelihood of forming complex and well-ordered crystalline lattices.

Powder X-ray Diffraction Applications

Similarly, a thorough review of existing scientific publications reveals a lack of specific studies utilizing powder X-ray diffraction (PXRD) for the characterization of this compound. While PXRD is a powerful and routine technique in pharmaceutical and materials science for applications such as phase identification, polymorph screening, and determination of sample purity, no published diffractograms or related analyses for this compound could be located.

Powder X-ray diffraction is instrumental in obtaining a characteristic "fingerprint" of a crystalline solid. This pattern of diffraction peaks is unique to a specific crystalline phase. Applications of PXRD in the study of a compound like this compound would typically involve:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to confirm the identity of the synthesized material.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorphism and Solvatomorphism Studies: Identifying different crystalline forms (polymorphs) or solvated forms of the compound, which can have distinct physical properties.

Crystallinity Determination: Quantifying the degree of crystalline versus amorphous content in a sample.

As no experimental powder X-ray diffraction data for this compound has been reported, a detailed analysis of its solid-state properties from this perspective is not possible at this time.

Computational Chemistry and Theoretical Investigations of Piperidino Ethyl Guanidine Sulphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of piperidino ethyl guanidine (B92328) sulphate. These methods allow for a detailed examination of the electron distribution, molecular orbital energies, and other electronic parameters that govern its chemical behavior.

Theoretical calculations on related guanidine derivatives reveal that the guanidinium (B1211019) group is characterized by a delocalized π-system over the C-N3 core. mdpi.com The presence of the piperidino ethyl substituent is expected to modulate the electronic properties. The piperidine (B6355638) ring, being a saturated heterocycle, primarily acts as an electron-donating group through inductive effects. This can influence the charge distribution on the guanidinium head.

DFT calculations for similar structures, such as those performed on other guanidine unl.pt and piperidine rsc.org derivatives, provide a basis for predicting key molecular properties. These studies typically involve geometry optimization to find the most stable conformation, followed by calculation of electronic properties such as orbital energies, electrostatic potential, and atomic charges. For instance, DFT calculations on aminoguanidine (B1677879) derivatives have been used to analyze their structural and electronic features.

A hypothetical DFT analysis of piperidino ethyl guanidinium cation would likely reveal a high degree of positive charge localization on the guanidinium group, which is crucial for its interaction with anions like sulphate. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of chemical reactivity. In related guanidinium compounds, the HOMO is often localized on the guanidinium moiety, while the LUMO energy indicates its susceptibility to nucleophilic attack.

Table 1: Predicted DFT Parameters for Piperidino Ethyl Guanidinium Cation (Note: These are representative values based on studies of similar guanidine and piperidine compounds and are intended for illustrative purposes.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ 1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 8.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | High | Suggests a polar molecule with significant charge separation |

This table is generated based on data from related compounds and serves as a theoretical prediction.

The study of excited state properties is crucial for understanding the photophysical behavior of a molecule. Theoretical investigations into guanidine and its protonated form, the guanidinium cation, show that protonation significantly affects the electronic absorption spectrum. nih.govresearchgate.net

For the neutral guanidine molecule, the excitation spectrum is dominated by transitions to Rydberg excited states. nih.gov However, upon protonation to form the guanidinium cation, as would be the case for piperidino ethyl guanidine sulphate, a substantial shift in the excitation spectrum is observed. nih.govresearchgate.net Strongly absorbing transitions appear at higher energies, which is a consequence of the stabilization of the ground state upon protonation. nih.gov

The excited state dynamics of the guanidinium cation are of particular interest. Theoretical studies have identified conical intersections that mediate radiationless deactivation, a process that can impact the photostability of the compound. nih.govresearchgate.net The presence of the piperidino ethyl group may further influence these excited state pathways.

Protonation is a key aspect for guanidine derivatives, which are strong organic bases. The guanidine group in piperidino ethyl guanidine is protonated to form the guanidinium cation. The pKa of the guanidinium group is typically high, indicating that it remains protonated over a wide pH range. In a study of a naphthalimide-guanidine derivative, the ground-state pKa was found to be around 8.5, which drastically changed in the excited state. rsc.org This highlights the significant influence of electronic excitation on the acid-base properties of guanidine-containing molecules.

Molecular Modeling and Docking Studies for Specific Biological Interactions

Molecular modeling and docking are invaluable tools for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. These studies can provide insights into potential therapeutic applications.

The positively charged guanidinium group is known to engage in strong hydrogen bonding and electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) or phosphate (B84403) groups in biological targets. raineslab.com This ability to form multiple hydrogen bonds is a key feature in the molecular recognition of many biological systems. For instance, molecular docking studies of novel guanidine derivatives have shown their potential to bind to the minor groove of DNA. acs.org

In a hypothetical docking study, piperidino ethyl guanidinium would be positioned in a binding site to maximize favorable interactions. The guanidinium head would likely form salt bridges and hydrogen bonds with anionic or polar residues. The piperidino ethyl tail would explore hydrophobic pockets or form additional hydrogen bonds, depending on the topology of the binding site. Molecular dynamics simulations on related piperidine-containing ligands have been used to assess the stability of these binding modes. nih.gov

Studies on other piperidine-based compounds have demonstrated that the piperidine moiety can be crucial for receptor binding and selectivity. nih.govnih.gov For example, in the design of ligands for monoamine transporters, the orientation and substitution of the piperidine ring were found to be critical for activity. nih.gov

Table 2: Potential Intermolecular Interactions of Piperidino Ethyl Guanidinium in a Biological Binding Site (Note: This table is a hypothetical representation of potential interactions based on the known properties of its functional groups.)

| Functional Group | Potential Interacting Residues/Moieties | Type of Interaction |

| Guanidinium | Aspartate, Glutamate, Phosphate groups | Salt bridge, Hydrogen bond |

| Ethyl Linker | Leucine, Valine, Isoleucine | Hydrophobic interaction |

| Piperidine | Phenylalanine, Tyrosine, Tryptophan | Hydrophobic interaction, Cation-π |

| Piperidine Nitrogen | Serine, Threonine, Asparagine | Hydrogen bond acceptor (if deprotonated) |

This table is for illustrative purposes to show potential interactions.

Simulations of Intermolecular Interactions and Supramolecular Assembly

The solid-state structure and solution behavior of this compound are governed by intermolecular interactions. The strong electrostatic attraction between the piperidino ethyl guanidinium cation and the sulphate anion is the primary driving force for the formation of the salt.

In the solid state, guanidinium salts are known to form extensive networks of hydrogen bonds. The N-H protons of the guanidinium group act as hydrogen bond donors to the oxygen atoms of the sulphate anion. This often results in well-ordered crystalline structures. The piperidino ethyl group would likely influence the crystal packing by engaging in weaker van der Waals interactions.

The study of supramolecular assemblies of guanidinium derivatives is an active area of research. mdpi.comresearchgate.net Guanidinium-based structures can self-assemble into complex architectures through a combination of hydrogen bonding and other non-covalent interactions. For example, guanidinium derivatives have been shown to form helical structures and extended fibers. nih.gov

Computational simulations, such as molecular dynamics, can be employed to model these complex intermolecular interactions and predict the resulting supramolecular structures. These simulations can provide a dynamic picture of how individual ions and solvent molecules behave over time, offering insights into the self-assembly processes.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography stands as a cornerstone for the separation and purity evaluation of piperidino ethyl guanidine (B92328) sulphate. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful, albeit different, approaches to analyzing this and related guanidino compounds.

High-Performance Liquid Chromatography (HPLC) for Compound Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the validation and quantification of guanidine compounds due to its sensitivity and versatility. For guanidine and its derivatives, which are highly basic and polar, specific HPLC methods have been developed to achieve effective separation and detection. mtc-usa.commtc-usa.com

A common approach involves cation-exchange chromatography. nih.gov This technique separates compounds based on their positive charge, making it well-suited for the guanidinium (B1211019) ion. An Agilent 1100 pump with a UV detector and a Dionex CS14 cation-exchange column (4 mm x 250 mm) with a corresponding guard column (4 mm x 50 mm) has been successfully used for the quantitative determination of guanidine in high salt and protein matrices. nih.gov The mobile phase typically consists of an acidic solution, such as 3.75 mM methanesulfonic acid (MSA), with a flow rate of 1 mL/min. nih.gov Detection is often performed at a low wavelength, around 195 nm, due to the limited UV absorbance of simple guanidino compounds. mtc-usa.comnih.gov For enhanced sensitivity, especially at low concentrations, Evaporative Light Scattering Detection (ELSD) can be employed. sielc.com

Mixed-mode chromatography, which combines ion-exchange and reversed-phase mechanisms, also provides an effective separation strategy, particularly for substituted guanidines with hydrophobic properties. sielc.com A straightforward HPLC-UV method has been developed for guanidine using a Cogent Diamond Hydride™ column (4.6 mm x 100mm) with a mobile phase of 50% DI Water, 50% Acetonitrile (B52724), and 0.1% Formic Acid. mtc-usa.com

Pre-column derivatization can be utilized to enhance the detectability of guanidino compounds. Reagents like methylglyoxal (B44143) react with guanidino groups to form derivatives that can be detected at higher wavelengths, for instance, 275 nm. researchgate.net This approach has been applied to the analysis of various guanidino compounds in biological samples. researchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Column | Dionex CS14 Cation-Exchange | Cogent Diamond Hydride™ | Kromasil C-18 |

| Mobile Phase | 3.75 mM Methanesulfonic Acid | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | Methanol-water-sodium tetraborate (B1243019) buffer (0.1 M, pH 7.5)-acetonitrile (57:25:15:3 v/v/v/v) |

| Flow Rate | 1 mL/min | 1.0 mL/minute | 1 mL/min |

| Detection | UV at 195 nm | UV at 195 nm | UV at 275 nm (with derivatization) |

| Derivatization | None | None | Methylglyoxal |

| Reference | nih.gov | mtc-usa.com | researchgate.net |

Gas Chromatography (GC) for Derivatized Analytes

Gas Chromatography (GC) is another powerful technique for the analysis of guanidino compounds; however, due to their low volatility, a derivatization step is essential prior to analysis. This process converts the non-volatile analytes into more volatile derivatives suitable for GC separation.

Several derivatizing reagents have been successfully employed for the GC analysis of guanidino compounds. A common method involves pre-column derivatization with glyoxal (B1671930) and ethyl chloroformate. nih.govresearchgate.net This reaction creates derivatives that can be separated on a capillary column, such as an HP-5 (30 m × 0.32 mm i.d.), and detected by a Flame Ionization Detector (FID). nih.gov The temperature program typically starts at a lower temperature (e.g., 90°C) and ramps up to a higher temperature (e.g., 260°C) to ensure the elution of all derivatized compounds. nih.gov

Another effective derivatization strategy utilizes methylglyoxal and ethyl chloroformate. rsc.org This method has been applied to the determination of a range of guanidino compounds in biological fluids. rsc.orgresearchgate.net The separation is achieved on an HP-5 column with FID detection. rsc.org Similarly, hexafluoroacetylacetone (B74370) in combination with ethyl chloroformate has been used to derivatize guanidino compounds for GC analysis. researchgate.net

The choice of derivatizing agent and GC conditions can be optimized to achieve the desired sensitivity and resolution for specific guanidino compounds. These methods have demonstrated good linearity and low limits of detection, often in the micromolar to nanomolar range. nih.govrsc.orgresearchgate.net

| Parameter | GC Method 1 | GC Method 2 | GC Method 3 |

| Derivatizing Reagents | Glyoxal and Ethyl Chloroformate | Methylglyoxal and Ethyl Chloroformate | Hexafluoroacetylacetone and Ethyl Chloroformate |

| Column | HP-5 (30 m × 0.32 mm i.d.) | HP-5 (30 m × 0.32 mm i.d.) | HP-5 (30 m × 0.32 mm i.d.) |

| Detection | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Temperature Program | 90°C for 3 min, then ramp to 260°C | - | 90°C for 2 min, then ramp to 220°C |

| Limit of Detection | 0.014–0.024 μmol/L | 0.014–0.027 μmol/L | 0.014–0.19 μg/mL |

| Reference | nih.govresearchgate.net | rsc.org | researchgate.net |

Elemental Analysis for Stoichiometric Verification

Spectrophotometric and Spectrofluorometric Assays for Characterization

Spectrophotometric and spectrofluorometric methods offer alternative approaches for the characterization and quantification of guanidino compounds. These techniques are often based on the formation of colored or fluorescent products through chemical reactions.

One spectrophotometric method involves the formation of ion-pairs between the basic guanidino compounds and an acid-dye, such as bromocresol purple, at a specific pH. nih.gov The resulting colored complex can be extracted into an organic solvent like chloroform (B151607) and its absorbance measured at a specific wavelength (around 415 nm for bromocresol purple). nih.gov The intensity of the color is proportional to the concentration of the guanidino compound.

Another approach is based on the formation of charge-transfer complexes. Basic guanidino compounds can react with iodine in a non-polar solvent to form a complex that exhibits strong absorbance in the UV-visible region, typically with maxima around 292 and 345 nm. nih.gov The absorbance of this complex can be used for quantification. These methods have been shown to obey Beer's law over a defined concentration range and demonstrate good accuracy and precision. nih.gov

While spectrofluorometric assays for piperidino ethyl guanidine sulphate are not explicitly detailed in the search results, the general principle would involve reacting the compound with a reagent to produce a fluorescent derivative. The intensity of the emitted fluorescence would then be measured and correlated to the concentration of the analyte. Guanidine itself has been used as a fluorescent probe in HPLC applications. nih.gov

| Method | Reagent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Reference |

| Acid-Dye Ion-Pair | Bromocresol Purple | ~415 | 2.1 x 10⁴ to 6.9 x 10⁴ | nih.gov |

| Charge-Transfer Complex | Iodine | 292 and 345 | 0.7 x 10⁴ to 2.4 x 10⁴ | nih.gov |

Mechanistic Investigations of Piperidino Ethyl Guanidine Sulphate in Model Systems

Role of Guanidinium (B1211019) Moiety in Anion Recognition and Binding

The guanidinium group, the protonated form of guanidine (B92328), is a cornerstone of molecular recognition, particularly for anions. wikipedia.org This capacity is central to its function in both biological and synthetic systems. The guanidinium cation is planar and Y-shaped, a geometry that allows its N-H groups to act as hydrogen-bond donors, forming strong, often bidentate (pincer-like), hydrogen bonds with the oxygen atoms of oxoanions like sulphate, phosphate (B84403), and carboxylate. nih.govineosopen.org

Due to its high pKa (the conjugate acid of guanidine has a pKaH of 13.6), the guanidinium group remains protonated over a wide pH range, ensuring its ability to engage in electrostatic interactions and hydrogen bonding. wikipedia.org This combination of a delocalized positive charge and multiple hydrogen-bond donors leads to strong and selective binding of anionic guests. ineosopen.org The interaction is not merely electrostatic; the geometric arrangement of hydrogen-bond donors on the guanidinium group matches the geometry of common oxoanions, leading to high affinity and stability in the resulting complexes. nih.gov

In the context of Piperidino ethyl guanidine sulphate, the guanidinium group is paired with a sulphate anion. The sulphate anion can be strongly bound by two guanidinium cations, a phenomenon observed in theoretical models and crystal structures of similar systems. nih.gov The binding is characterized by multiple hydrogen bonds between the N-H protons of the guanidinium groups and the oxygen atoms of the sulphate.

Table 1: Association Constants (Ka) for Anion Binding by Guanidinium-Based Receptors This table presents data for model guanidinium-based receptors, illustrating their affinity for various anions in different solvents. This provides a framework for understanding the binding potential of the guanidinium moiety within this compound.

| Receptor Type | Anion | Solvent | Association Constant (Ka) in M-1 |

| Simple Guanidinium | Phosphate | Water:Methanol (98:2) | > 10,000 |

| Bis(cyclopeptide) | Iodide | Water:Methanol (50:50) | ~ 500 |

| Bis(cyclopeptide) | Sulphate | Water:Methanol (50:50) | > 10,000 |

| Tetra-ammonium Cavitand | Perchlorate (ClO₄⁻) | Methanol | ~ 2,500 |

| Tetra-guanidinium Cavitand | Perchlorate (ClO₄⁻) | Methanol | ~ 1,600 |

Data compiled from studies on various guanidinium-based host systems. The values are illustrative of the general binding capabilities.

Elucidation of Molecular Interactions with Biological Targets in Vitro

The guanidinium group is a key pharmacophore in medicinal chemistry due to its ability to mimic the side chain of the amino acid arginine. acs.orgmdpi.com This mimicry allows guanidine derivatives to interact with biological targets that normally bind arginine, such as certain enzymes, protein surfaces, and RNA. acs.orgnih.gov

In vitro studies and molecular modeling have shown that guanidinium moieties can form specific interactions with biological macromolecules:

Enzyme Inhibition: Guanidinium groups can bind to the active or allosteric sites of enzymes. For instance, benzoylguanidine derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro) by forming hydrogen bonds with key residues like glutamic acid (Glu166) and π-cation interactions with histidine residues (His41, His163) in the binding pockets. nih.gov The interaction with Glu166 is particularly significant as this residue is crucial for the enzyme's dimerization and catalytic activity. nih.gov

Protein Surface Binding: The guanidinium group can bind to functionally important arginine-binding pockets on protein surfaces. nih.gov Studies on SH3 domains demonstrated that guanidinium binding can increase the thermodynamic stability of the protein while inhibiting its normal function, which involves binding to arginine-containing peptides. nih.gov

RNA Recognition: The guanidinium group is frequently found in RNA-binding regions of proteins and in RNA-targeting drugs. nih.gov It interacts with the phosphate backbone of RNA through a combination of hydrogen bonds and salt-bridge interactions. nih.gov Modifying natural alkaloids with a guanidine moiety has been shown to improve their ability to target structured RNAs and reduce protein expression from the corresponding mRNA. rsc.org The addition of hydrophobic moieties, such as the ethyl group in ethylguanidinium, can enhance binding affinity to biological targets like engineered T4 lysozyme, likely due to increased hydrophobic interactions. nih.gov

The piperidino group in this compound would add a significant hydrophobic character, potentially influencing its interaction with nonpolar pockets adjacent to a primary binding site on a biological target.

Catalytic and Organocatalytic Mechanisms of Guanidine Derivatives

Guanidines and their derivatives are highly effective organocatalysts, a property stemming from their unique chemical nature. researchgate.netthieme-connect.com They can function through several distinct catalytic modes.

Unsubstituted or N-alkylated guanidines are strong Brønsted bases (superbases) and can act as nucleophilic catalysts. ineosopen.orgresearchgate.net However, a more common and powerful catalytic cycle involves the protonated form, the guanidinium ion. researchgate.net In this dual-role mechanism, the guanidine base deprotonates a substrate, and the resulting guanidinium cation then acts as a Brønsted acid or hydrogen-bond donor to activate an electrophile. researchgate.netrsc.org This bifunctional activation, where the catalyst interacts with both the nucleophile and the electrophile simultaneously, is a hallmark of guanidine organocatalysis. researchgate.net

Key mechanistic features include:

Brønsted Base Catalysis: The free guanidine abstracts a proton from a substrate (e.g., a nitroalkane in a Henry reaction or a malonate in a Michael addition), generating a nucleophilic anion. ineosopen.org

Hydrogen-Bond-Donor Catalysis: The resulting guanidinium cation stabilizes the transition state by forming specific hydrogen bonds with the electrophile, orienting the reactants for a stereoselective transformation. ineosopen.orgresearchgate.net Chiral guanidinium salts have been successfully used as hydrogen-bond donor catalysts and as chiral counterions in phase-transfer catalysis. thieme-connect.comrsc.org

Metal Complex Catalysis: Guanidinate ligands (the deprotonated form of guanidines) are electronically flexible and form stable complexes with a wide variety of metals. nih.gov These metal-guanidinate complexes are active catalysts in reactions such as olefin polymerization and the addition of amines to carbodiimides. nih.gov

Table 2: Selected Asymmetric Reactions Catalyzed by Chiral Guanidine Derivatives

| Reaction Type | Catalyst Type | Substrates | Key Mechanistic Feature |

| Michael Addition | Chiral Binaphthyl Guanidine | 1,3-Dicarbonyl compounds + Nitroalkenes | Bifunctional Brønsted acid/base catalysis. ineosopen.org |

| Henry (Nitroaldol) Reaction | Chiral Guanidine-Thiourea | Aldehydes + Nitroalkanes | Cooperative catalysis involving guanidinium and thiourea (B124793) H-bond donors. ineosopen.org |

| Aza-Henry Reaction | Chiral Guanidine-Amide | Ketimines + Nitromethane | Dual activation: protonated guanidine activates the nitronate, amide H-bonds to the ketimine. |

| Epoxidation | Guanidine on a Solid Support | Chalcone | Base catalysis. ineosopen.org |

Application in Environmental Chemistry and Atmospheric Processes

The role of guanidine compounds in environmental chemistry is an emerging area of research. Guanidine is known to be an environmentally relevant nitrogen source. nih.gov It is found in nature as a product of protein metabolism and is present in matrices like raw wastewater. nih.govnih.gov Certain microorganisms can utilize guanidine as a nitrogen source for growth, and the discovery of guanidine-selective riboswitches in many microbes points to an important role for this compound in bacterial metabolism. nih.gov

Specific applications or mechanistic roles of this compound in environmental or atmospheric processes are not well-defined in current literature. However, the general properties of guanidine compounds suggest potential areas of relevance:

Contaminant Binding: The strong anion-binding capability of the guanidinium group could theoretically be applied to the sequestration of anionic pollutants, such as phosphate or nitrate, from water, although this application is primarily at the research stage.

CO₂ Sequestration: The basicity of guanidines allows them to react with and capture carbon dioxide. ineosopen.org

Environmental Fate: As a chemical used in manufacturing, understanding the environmental fate of guanidine derivatives is important. nih.govontosight.ai Guanidine itself is not expected to hydrolyze under typical environmental conditions. nih.gov However, some guanidine-based compounds, such as guanidinium thiocyanate, can decompose to form toxic byproducts under certain conditions, a factor that requires consideration in their handling and disposal. acs.org

There is currently no evidence to suggest a direct role for this compound in atmospheric processes. Research in this area is largely focused on more volatile and abundant atmospheric species.

Future Directions and Emerging Research Avenues

Integration with Supramolecular Chemistry and Advanced Material Design

The guanidinium (B1211019) cation is a significant player in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. researchgate.net Its ability to form strong and directional hydrogen bonds with various anions, such as carboxylates, phosphates, and sulfates, makes it an ideal component for designing self-assembling systems. sci-hub.seacs.org

Researchers are exploring the use of guanidinium salts, including piperidino ethyl guanidine (B92328) sulphate, in crystal engineering to create highly ordered, crystalline materials with specific properties. researchgate.net The predictable hydrogen-bonding patterns of N,N'-bridged guanidinium cations have been shown to form recurring supramolecular motifs, such as linear and zig-zag chains. researchgate.net These organized structures are fundamental to the development of advanced materials.

The integration of guanidinium groups into polymers is another promising area. For instance, hyperbranched polyamidoamine guanidinium salts have been synthesized to create supramolecular systems with enhanced viscoelasticity, which is crucial for developing novel gels and coatings. mdpi.com The strong interactions between the guanidinium moieties and other functional groups within the polymer network lead to the formation of large-scale aggregates and improved material properties. mdpi.com

Table 1: Supramolecular Motifs of N,N'-Bridged Guanidinium Nitrates

| Motif Type | Description | Occurrence |

|---|---|---|

| Linear Chain | A simple, repeating chain structure. | Observed Experimentally researchgate.net |

| Alternating (Zig-Zag) Chain | A chain with an alternating, non-linear arrangement. | Observed Experimentally researchgate.net |

| Double Chain | Two parallel chains linked together. | Observed Experimentally researchgate.net |

| Tape/Ribbon | A wider, ribbon-like structure. | Observed Experimentally researchgate.net |

| Cyclotrimer | A non-infinite, cyclic structure of three units. | Not Observed Experimentally researchgate.net |

This table is based on experimental observations of recurring supramolecular motifs in the crystal structures of N,N'-bridged guanidinium nitrates. researchgate.net

Development of Novel Functional Materials and Sensors

The unique recognition properties of the guanidinium group are being harnessed to develop novel functional materials and highly selective sensors. The ability of guanidinium to bind to specific anions is a key feature in this research area. rsc.orgbarbatti.org

Guanidinium-based colorimetric sensors have been designed for the detection of anions like fluoride (B91410) and acetate. rsc.org These sensors change color upon binding with the target anion, providing a simple and visual detection method. Furthermore, fluorescent sensors incorporating guanidine motifs into fluorenyl cores have been developed for the quantitative analysis of sulfate (B86663) anions in water over a wide pH range. acs.org

In the realm of gas sensing, a potentiometric SO2 gas sensor has been developed using a hydrogen sulfite-selective electrode that incorporates a multicyclic guanidinium ionophore. nih.govresearcher.life This sensor demonstrates high selectivity, a significant advantage over conventional sensors that are prone to interference from other weak acids. nih.gov

Guanidine derivatives are also being used to impart functional properties to materials. For example, Polypentamethylene guanidine sulphate (PPGS) has been investigated for its antibacterial properties when incorporated into bio-based polyamide fibres. nih.gov Such materials have potential applications in textiles, medical devices, and filtration membranes. nih.gov

Table 2: Examples of Guanidinium-Based Sensors

| Sensor Type | Target Analyte | Principle of Operation | Reference |

|---|---|---|---|

| Colorimetric Sensor | Fluoride, Acetate | Anion binding induces a color change. | rsc.org |

| Fluorescent Sensor | Sulfate | Anion binding modifies photophysical properties. | acs.org |

| Potentiometric Gas Sensor | SO2 | Selective binding to a guanidinium ionophore. | nih.govresearcher.life |

Advancements in Targeted Therapeutic Research Tools and Probes

The guanidine moiety is a common feature in many biologically active compounds and pharmaceuticals, including the amino acid arginine. wikipedia.orgresearchgate.net This has spurred research into guanidine derivatives as potential therapeutic agents and as probes to study biological processes. ontosight.aiontosight.ai

Guanidine compounds have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, cardiovascular, and neuroprotective effects. ontosight.ai Their ability to interact with biological targets like enzymes and ion channels is central to their therapeutic potential. ontosight.aiontosight.ai For example, certain guanidine-based compounds have been explored as protease inhibitors, which could be valuable in treating viral infections and cancer. ontosight.ai

In neuroscience, guanidine and its analogs are known to inhibit voltage-gated potassium (Kv) channels, which provides a basis for designing new drugs for neuromuscular diseases. nih.gov Understanding the mechanism of how these compounds bind within the channel pore can aid in the development of analogs with improved therapeutic properties. nih.gov

Furthermore, the guanidinium group's ability to facilitate cellular uptake is being exploited to design molecular transporters for delivering drugs and other bioactive molecules across cell membranes. acs.org This is a significant area of research for improving drug efficacy and developing new therapeutic strategies. acs.org

Green Chemistry Approaches in Guanidine Synthesis and Application

In line with the principles of green chemistry, researchers are developing more environmentally friendly methods for synthesizing and using guanidine compounds. Traditional synthesis methods can be energy-intensive and use hazardous materials. rsc.org

Recent advancements include one-pot synthesis methods that use recyclable reagents and greener solvents like water. tandfonline.comnih.gov For instance, an efficient and environmentally friendly method for synthesizing 1,5-benzodiazepine derivatives uses catalytic amounts of guanidine hydrochloride in aqueous conditions. tandfonline.com This method offers advantages such as rapid reaction times and simple workup procedures. tandfonline.com Similarly, the synthesis of symmetrical guanidine compounds has been achieved using an environmentally friendly and recyclable reagent, tetrabutylphosphonium (B1682233) tribromide (TBPTB). nih.gov

Other green approaches focus on using alternative reagents to avoid toxic heavy metals. The use of cyanuric chloride as an activating reagent for di-Boc-thiourea provides a safer alternative to the classical use of HgCl2 for the guanylation of amines. organic-chemistry.org Photocatalytic methods using visible light at room temperature also represent a greener way to synthesize guanidines. organic-chemistry.org

The development of biosynthetic routes for guanidine production is another exciting frontier. Researchers have proposed a de novo guanidine biosynthesis cycle in engineered cyanobacteria, using CO2 and nitrate/ammonium as starting materials and photosynthesis to drive the process. rsc.org This approach offers a renewable and sustainable way to produce this valuable chemical. rsc.org

Table 3: Green Chemistry Strategies in Guanidine Synthesis

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Use of Green Solvents | Employing water as a solvent to reduce the use of volatile organic compounds. | Synthesis of substituted guanidines and pyrimidines in water. | tandfonline.com |

| Recyclable Catalysts | Using catalysts that can be recovered and reused for multiple reaction cycles. | Guanidine HCl as a recyclable organo-catalyst. | tandfonline.com |

| Alternative Reagents | Replacing toxic reagents with safer alternatives. | Using cyanuric chloride instead of mercury(II) chloride. | organic-chemistry.org |

| Photocatalysis | Utilizing light to drive chemical reactions under mild conditions. | Ru(bpy)3Cl2 as a photocatalyst for converting thioureas to guanidines. | organic-chemistry.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for piperidino ethyl guanidine sulphate, and what methodological considerations ensure high yield?

- Answer : The compound is synthesized via condensation of guanidine with β-ketoesters (e.g., ethyl benzoylacetate) in refluxing ethanol, followed by purification steps . Key methodological considerations include maintaining anhydrous conditions to prevent hydrolysis and optimizing reaction times (typically 6–12 hours) to maximize yield. For example, ethyl 3-(3-fluorophenyl)-3-oxopropanoate reacts with guanidine under reflux to form pyrimidinone intermediates, which are subsequently brominated or iodinated . Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability.

Q. Which pharmacological mechanisms have been identified for guanidine derivatives like this compound in preclinical models?

- Answer : Guanidine derivatives exhibit hypoglycemic effects via inhibition of hepatic gluconeogenesis (observed in rabbit models with polymethylenediguanidine analogues ). Additionally, structurally related compounds like vatensol demonstrate adrenergic neurone blockade and noradrenaline depletion in the CNS and peripheral tissues . Mechanistic studies typically use in vivo models (e.g., blood glucose assays) and ex vivo tissue analyses (e.g., catecholamine quantification via HPLC).

Q. What animal models are validated for studying the metabolic effects of this compound?

- Answer : Rabbits are widely used due to their sensitivity to guanidine-induced hypoglycemia. Subcutaneous or oral administration protocols (e.g., 10–50 mg/kg doses) are standardized for glucose tolerance tests . Control groups receive saline or inactive analogs to isolate compound-specific effects. Terminal blood sampling at timed intervals allows pharmacokinetic profiling .

Q. Which analytical techniques confirm the structural integrity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies characteristic peaks for the piperidino ethyl moiety (δ 2.5–3.5 ppm for CH₂ groups) and guanidine sulphate (δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion clusters (e.g., [M+H]⁺ at m/z 247.15) . Elemental analysis ensures stoichiometric sulphur content (±0.3% deviation).

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between hypoglycemic and adrenergic effects of this compound across experimental models?

- Answer : Contradictions arise from species-specific receptor affinities (e.g., rabbit vs. rodent adrenoceptors) and dose-dependent biphasic responses. For example, low doses (5–15 mg/kg) may activate insulin secretion pathways, while higher doses (>30 mg/kg) induce adrenergic blockade . Methodological solutions include:

- Dose-response studies : Test a wide range (1–100 mg/kg) in parallel models.

- Tissue-specific assays : Compare hepatic glucose output (via gluconeogenesis inhibitors) and sympathetic neuron activity (via electrophysiology) .

Q. What strategies optimize purity during synthesis to avoid by-products like N-alkylated guanidines?

- Answer : By-products form via competing alkylation at guanidine’s primary amine. Mitigation strategies include:

- Temperature control : Keep reflux temperatures <80°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) reduce nucleophilicity of reactive intermediates .

- Chromatographic purification : Use silica gel columns with eluents like methanol/chloroform (1:9) to isolate the target compound. Purity (>98%) is confirmed via HPLC with UV detection at 254 nm .

Q. How should in vitro assays differentiate direct enzymatic inhibition from receptor-mediated actions of this compound?

- Answer : Use enzyme-specific assays (e.g., dopamine β-hydroxylase inhibition ) alongside receptor-binding studies (e.g., radioligand displacement for α₂-adrenoceptors). Controls include:

- Enzyme-free systems : Test compound effects on non-enzymatic substrates.

- Receptor knockout models : Compare wild-type and CRISPR-edited cell lines.

- Pharmacological blockers : Pre-treat tissues with receptor antagonists (e.g., yohimbine for adrenoceptors) to isolate enzyme-specific effects .

Q. What critical considerations apply to dose-response studies for biphasic compounds like this compound?

- Answer :

- Non-linear regression models : Fit data to sigmoidal or bell-shaped curves to identify EC₅₀ and IC₅₀ values.

- Temporal sampling : Collect data at multiple timepoints (e.g., 0, 30, 60, 120 minutes post-dose) to capture dynamic effects.

- Mechanistic deconvolution : Use pathway-specific inhibitors (e.g., metformin for AMPK) to dissect overlapping mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.